molecular formula C8H10N2O2 B14852090 1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone

1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone

Cat. No.: B14852090
M. Wt: 166.18 g/mol
InChI Key: YAIAWDMAEWRXPA-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, with its unique structure, offers potential for diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethyl-6-hydroxypyridine with ethanone in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction of the carbonyl group may produce pyridine alcohols.

Scientific Research Applications

1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl and carbonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

    Pyridine derivatives: Compounds such as 2-aminomethylpyridine and 4-hydroxypyridine share structural similarities.

    Quinoline derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.

Uniqueness: 1-[2-(Aminomethyl)-6-hydroxypyridin-4-YL]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-acetyl-6-(aminomethyl)-1H-pyridin-2-one

InChI

InChI=1S/C8H10N2O2/c1-5(11)6-2-7(4-9)10-8(12)3-6/h2-3H,4,9H2,1H3,(H,10,12)

InChI Key

YAIAWDMAEWRXPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)NC(=C1)CN

Origin of Product

United States

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